molecular formula C11H14IN3OS B278467 N-[(5-iodopyridin-2-yl)carbamothioyl]-2,2-dimethylpropanamide

N-[(5-iodopyridin-2-yl)carbamothioyl]-2,2-dimethylpropanamide

Katalognummer B278467
Molekulargewicht: 363.22 g/mol
InChI-Schlüssel: UBOILJPUPNHHMP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(5-iodopyridin-2-yl)carbamothioyl]-2,2-dimethylpropanamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is also known as IPAM or MK-677 and belongs to the class of growth hormone secretagogues (GHSs).

Wirkmechanismus

IPAM acts as a selective agonist of the ghrelin receptor, which is a G protein-coupled receptor that is primarily expressed in the pituitary gland. Activation of this receptor by IPAM leads to the release of growth hormone from the pituitary gland.
Biochemical and Physiological Effects:
The administration of IPAM has been shown to increase growth hormone levels in both animals and humans. This increase in growth hormone levels has been associated with an increase in muscle mass, bone density, and fat-free mass. Additionally, IPAM has been shown to improve sleep quality and cognitive function in elderly individuals.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using IPAM in lab experiments is its ability to selectively stimulate the release of growth hormone, which allows for the study of the effects of growth hormone without the potential side effects associated with other methods of growth hormone administration. However, one limitation of using IPAM is its relatively short half-life, which may require frequent dosing in some experiments.

Zukünftige Richtungen

1. Further studies are needed to determine the long-term effects of IPAM on growth hormone levels and its potential use in treating growth hormone deficiency and other conditions.
2. The development of more potent and selective ghrelin receptor agonists may lead to the development of more effective treatments for growth hormone-related disorders.
3. Studies investigating the effects of IPAM on other physiological processes, such as metabolism and immune function, may provide further insight into its potential therapeutic applications.
4. The use of IPAM in combination with other drugs or therapies may lead to more effective treatments for various conditions.
In conclusion, N-[(5-iodopyridin-2-yl)carbamothioyl]-2,2-dimethylpropanamide is a promising compound with potential applications in the field of medicine. Its ability to selectively stimulate the release of growth hormone makes it an attractive option for studying the effects of growth hormone on various physiological processes. Further research is needed to fully understand the potential benefits and limitations of this compound.

Synthesemethoden

The synthesis of N-[(5-iodopyridin-2-yl)carbamothioyl]-2,2-dimethylpropanamide involves the reaction of 2-amino-5-iodopyridine with isobutyryl chloride in the presence of a base such as triethylamine. The resulting product is then treated with thiourea to yield the final compound.

Wissenschaftliche Forschungsanwendungen

N-[(5-iodopyridin-2-yl)carbamothioyl]-2,2-dimethylpropanamide has been extensively studied for its potential use in treating growth hormone deficiency, muscle wasting, and osteoporosis. It works by stimulating the release of growth hormone from the pituitary gland, leading to an increase in insulin-like growth factor-1 (IGF-1) levels in the body.

Eigenschaften

Produktname

N-[(5-iodopyridin-2-yl)carbamothioyl]-2,2-dimethylpropanamide

Molekularformel

C11H14IN3OS

Molekulargewicht

363.22 g/mol

IUPAC-Name

N-[(5-iodopyridin-2-yl)carbamothioyl]-2,2-dimethylpropanamide

InChI

InChI=1S/C11H14IN3OS/c1-11(2,3)9(16)15-10(17)14-8-5-4-7(12)6-13-8/h4-6H,1-3H3,(H2,13,14,15,16,17)

InChI-Schlüssel

UBOILJPUPNHHMP-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)NC(=S)NC1=NC=C(C=C1)I

Kanonische SMILES

CC(C)(C)C(=O)NC(=S)NC1=NC=C(C=C1)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.